2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(m-tolyl)acetamide
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Description
2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C22H20N4O3S3 and its molecular weight is 484.61. The purity is usually 95%.
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Biological Activity
The compound 2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(m-tolyl)acetamide , with the CAS number 1021225-94-4 , belongs to a class of thiazolopyrimidine derivatives. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
Property | Value |
---|---|
Molecular Formula | C22H20N4O3S3 |
Molecular Weight | 484.6 g/mol |
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
The structural complexity of this compound is characterized by the presence of multiple functional groups, including a thiazolo[4,5-d]pyrimidine core and an ethoxyphenyl moiety, which contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds structurally similar to This compound exhibit significant antimicrobial properties. For instance:
- Inhibition of Bacterial Growth : Studies have shown that derivatives containing thiazole and pyrimidine rings have demonstrated potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Antitubercular Activity : A related study highlighted the effectiveness of similar compounds against Mycobacterium tuberculosis, suggesting that the thiazolo-pyrimidine framework may inhibit key enzymes involved in mycolic acid biosynthesis .
- Mechanism of Action : The mechanism often involves competitive inhibition at enzyme active sites or disruption of critical metabolic pathways in bacteria .
Anticancer Potential
Emerging data suggest that this compound may also possess anticancer properties:
- Cell Line Studies : Preliminary investigations have indicated that certain thiazolopyrimidine derivatives can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
- Targeting Enzymatic Pathways : The ability of these compounds to bind to specific enzymes involved in cancer metabolism has been proposed as a therapeutic strategy .
Study 1: Antimicrobial Efficacy
A study conducted by Dhumal et al. (2016) evaluated several thiazole-pyrimidine derivatives for their antimicrobial efficacy using agar dilution methods. The most active compounds exhibited minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics like gentamicin .
Study 2: Anticancer Activity
In a recent investigation published in MDPI (2023), researchers explored the effects of similar compounds on various cancer cell lines. The study reported that certain derivatives led to a marked decrease in cell viability and induced apoptosis through caspase activation .
Properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S3/c1-3-29-16-9-7-15(8-10-16)26-19-18(32-22(26)30)20(28)25-21(24-19)31-12-17(27)23-14-6-4-5-13(2)11-14/h4-11H,3,12H2,1-2H3,(H,23,27)(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUXTEKNMKDQCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC(=O)NC4=CC=CC(=C4)C)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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